Cas no 61834-18-2 (methyl 5-methyloxolane-2-carboxylate)
methyl 5-methyloxolane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxylic acid, tetrahydro-5-methyl-, methyl ester
- methyl 5-methyloxolane-2-carboxylate
- CS-0291793
- methyl5-methyloxolane-2-carboxylate
- methyl 5-methyltetrahydrofuran-2-carboxylate
- SCHEMBL19088423
- EN300-206574
- 61834-18-2
- methyl tetrahydro-5-methyl-2-furoate
- AKOS019570937
-
- MDL: MFCD24024189
- Inchi: 1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3
- InChI Key: PQTRMNDPHASIGS-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)CCC1C
Computed Properties
- Exact Mass: 144.07866
- Monoisotopic Mass: 144.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.049±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 171.9±23.0 ºC (760 Torr),
- Flash Point: 61.4±17.2 ºC,
- Solubility: Slightly soluble (19 g/l) (25 º C),
- PSA: 35.53
methyl 5-methyloxolane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-206574-0.05g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 0.05g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-206574-0.1g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-206574-0.25g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-206574-0.5g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 0.5g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-206574-1.0g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-206574-2.5g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-206574-5.0g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 5.0g |
$2110.0 | 2023-02-22 | ||
| Enamine | EN300-206574-10.0g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 10.0g |
$3131.0 | 2023-02-22 | ||
| Enamine | EN300-206574-1g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-206574-5g |
methyl 5-methyloxolane-2-carboxylate |
61834-18-2 | 5g |
$1821.0 | 2023-09-16 |
methyl 5-methyloxolane-2-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on methyl 5-methyloxolane-2-carboxylate
Methyl 5-Methyloxolane-2-Carboxylate (CAS No. 61834-18-2): A Comprehensive Overview
Methyl 5-methyloxolane-2-carboxylate (CAS No. 61834-18-2) is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound, also referred to as methyl oxolane carboxylate, belongs to the class of cyclic esters and is widely recognized for its unique structural properties and diverse applications. Recent advancements in synthetic methodologies and its integration into cutting-edge research have further solidified its importance in modern chemical industries.
The molecular structure of methyl 5-methyloxolane-2-carboxylate consists of a five-membered oxolane ring (tetrahydrofuran derivative) with a methyl group attached at the 5-position and a carboxylate ester group at the 2-position. This arrangement imparts the compound with both hydrophilic and hydrophobic characteristics, making it highly suitable for applications that require amphiphilic properties. The compound's ability to form stable complexes and its reactivity towards nucleophilic attacks have been extensively explored in recent studies, particularly in the context of drug delivery systems and polymer synthesis.
One of the most notable applications of methyl 5-methyloxolane-2-carboxylate is in the field of pharmaceuticals. Researchers have leveraged its unique properties to develop advanced drug delivery systems, where it serves as a biocompatible carrier for therapeutic agents. Its ability to encapsulate hydrophobic drugs while maintaining stability in aqueous environments has been validated through numerous in vitro and in vivo studies. For instance, a recent study published in the *Journal of Controlled Release* demonstrated its potential as a carrier for anti-cancer drugs, showcasing enhanced drug solubility and targeted delivery capabilities.
In addition to pharmaceutical applications, methyl 5-methyloxolane-2-carboxylate has found significant utility in the cosmetics industry. Its emulsifying properties make it an ideal ingredient in skincare products, particularly those aimed at improving skin hydration and texture. The compound's compatibility with both oil and water phases allows it to stabilize complex formulations, ensuring consistent product performance. Recent innovations in cosmeceutical formulations have further highlighted its role in enhancing product efficacy while minimizing adverse skin reactions.
The synthesis of methyl 5-methyloxolane-2-carboxylate involves a series of well-established organic reactions, including esterification, cyclization, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes. For example, the use of enzymatic catalysts has been reported to significantly improve yields while reducing reaction times. These developments align with the growing demand for sustainable chemical manufacturing practices.
From an environmental perspective, methyl 5-methyloxolane-2-carboxylate exhibits favorable biodegradation characteristics, making it a preferable choice for eco-friendly applications. Studies conducted under simulated environmental conditions have shown that the compound degrades efficiently under aerobic conditions, minimizing its ecological footprint. This attribute is particularly valuable in industries where regulatory compliance with environmental standards is paramount.
In conclusion, methyl 5-methyloxolane-2-carboxylate (CAS No. 61834-18-2) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications across pharmaceuticals, cosmetics, and materials science underscore its significance as a key compound in contemporary chemistry. As research continues to uncover new potentials for this versatile molecule, its role in shaping future innovations is expected to grow exponentially.
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